molecular formula C10H15Cl B14469374 3-Chloro-2-methyl-6-methylideneocta-1,7-diene CAS No. 72420-53-2

3-Chloro-2-methyl-6-methylideneocta-1,7-diene

Cat. No.: B14469374
CAS No.: 72420-53-2
M. Wt: 170.68 g/mol
InChI Key: UQBVCZWNPCCZMC-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-6-methylideneocta-1,7-diene is an organic compound with the molecular formula C10H15Cl. It is a derivative of myrcene, a monoterpene that is commonly found in essential oils. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a methylene group attached to an octadiene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-6-methylideneocta-1,7-diene typically involves the chlorination of myrcene. Myrcene can be obtained from natural sources such as turpentine or synthesized via the pyrolysis of β-pinene. The chlorination process is carried out under controlled conditions to ensure the selective addition of chlorine to the desired position on the myrcene molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-6-methylideneocta-1,7-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-methyl-6-methylideneocta-1,7-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-6-methylideneocta-1,7-diene involves its interaction with various molecular targets. Its structure allows it to participate in reactions that modulate biological pathways, particularly those involved in inflammation. The compound’s ability to inhibit certain enzymes and signaling molecules contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methyl-6-methylideneocta-1,7-diene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated counterparts. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

72420-53-2

Molecular Formula

C10H15Cl

Molecular Weight

170.68 g/mol

IUPAC Name

3-chloro-2-methyl-6-methylideneocta-1,7-diene

InChI

InChI=1S/C10H15Cl/c1-5-9(4)6-7-10(11)8(2)3/h5,10H,1-2,4,6-7H2,3H3

InChI Key

UQBVCZWNPCCZMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(=C)C=C)Cl

Origin of Product

United States

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